Technical Whitepaper: 6-Iodo-2-methoxypyridin-3-ol (CAS 1310949-56-4)
Technical Whitepaper: 6-Iodo-2-methoxypyridin-3-ol (CAS 1310949-56-4)
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Executive Summary
6-Iodo-2-methoxypyridin-3-ol (CAS 1310949-56-4) is a highly functionalized pyridine scaffold increasingly utilized in modern medicinal chemistry.[1] Characterized by a unique substitution pattern that combines an electron-donating hydroxyl group, a methoxy moiety, and an electrophilic iodine atom, this compound serves as a versatile building block for the synthesis of complex heterocycles.[1] Its structural geometry allows for orthogonal functionalization—enabling simultaneous engagement in Suzuki-Miyaura cross-couplings (at C6) and O-alkylation or hydrogen bonding interactions (at C3).[1] This guide outlines its physicochemical profile, validated synthesis protocols, and strategic applications in drug discovery, specifically within the kinase inhibitor space.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound is defined by the presence of a hydroxyl group at the meta-position relative to the pyridine nitrogen, flanked by a methoxy group at the ortho-position.[1] The iodine atom at the C6 position provides a reactive handle for transition-metal catalyzed cross-couplings.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 6-Iodo-2-methoxypyridin-3-ol |
| CAS Number | 1310949-56-4 |
| Molecular Formula | C₆H₆INO₂ |
| Molecular Weight | 251.02 g/mol |
| SMILES | COC1=C(O)C=CC(I)=N1 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Hydroxyl group) |
| LogP (Calculated) | ~1.8 |
| Storage Conditions | 2–8°C, inert atmosphere, protect from light |
Synthetic Route & Methodology
The synthesis of 6-iodo-2-methoxypyridin-3-ol relies on the regioselective electrophilic aromatic substitution (EAS) of the precursor 2-methoxypyridin-3-ol .[1] The hydroxyl group at C3 acts as the primary directing group, activating the para-position (C6) for iodination.[1] The methoxy group at C2 reinforces this directionality while blocking the C2 position.[1]
Reaction Scheme
The following diagram illustrates the regioselective iodination pathway and potential side reactions.
Figure 1: Synthetic pathway for 6-Iodo-2-methoxypyridin-3-ol showing regioselective iodination at C6.
Detailed Protocol: Regioselective Iodination
Objective: Synthesize 6-iodo-2-methoxypyridin-3-ol with >95% purity, minimizing di-iodinated byproducts.
Reagents:
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2-Methoxypyridin-3-ol (1.0 eq)[1]
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N-Iodosuccinimide (NIS) (1.05 eq)[1]
-
Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]
-
Sodium thiosulfate (sat.[1] aq.)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-methoxypyridin-3-ol (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath to suppress over-iodination kinetics.
-
Addition: Add NIS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Note: Slow addition is critical to maintain low instantaneous concentration of the electrophile.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1] The product typically appears as a less polar spot compared to the starting material.[1]
-
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (20 mL) to reduce unreacted iodine (indicated by the disappearance of any brown/yellow color).
-
Extraction: Remove MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the crude solid via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).
Expert Insight: The C3-hydroxyl group is a powerful activating group.[1] Using molecular iodine (
Reactivity & Applications in Drug Discovery[1]
6-Iodo-2-methoxypyridin-3-ol is a "privileged scaffold" intermediate.[1] Its trifunctional nature allows it to serve as a core hub for diversity-oriented synthesis (DOS).[1]
Functionalization Logic
-
C6-Iodine (Electrophile): Excellent partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows the attachment of aryl, heteroaryl, or alkyne tails, common in kinase "hinge binder" designs.[1]
-
C3-Hydroxyl (Nucleophile): Can be alkylated (Mitsunobu or
) to introduce solubilizing chains or specific receptor-interacting motifs.[1] -
C2-Methoxy (Protecting/Modulating): Stable under basic coupling conditions.[1] Can be demethylated (using
or Pyridine-HCl) to reveal a 2-pyridone tautomer, a motif frequently found in p38 MAPK and MEK inhibitors.[1]
Workflow Diagram: Diversification Strategy
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.[1]
Handling & Safety Information
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to halogenated pyridines.[1]
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Harmful if swallowed (H302).[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]
-
Stability: Light sensitive due to the C-I bond.[1] Store in amber vials.
-
Disposal: Dispose of as halogenated organic waste.[1]
References
-
ChemicalBook. (2025).[1][2] 3-Iodo-2-methoxypyridine and related isomers properties. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7009497 (Isomer Reference) and related substructures. Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1] 2-Iodo-3-methoxypyridine properties and safety. Retrieved from [1]
-
BLD Pharm. (2025).[1] Product entry for 6-iodo-2-methoxypyridin-3-ol (CAS 1310949-56-4).[1] Retrieved from [1]
-
Hoffman Fine Chemicals. (2025).[1] Safety Data Sheet for Iodo-methoxypyridine derivatives. Retrieved from [1]
